2-AMINO-5-OXO-4-(3-PYRIDYL)-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE
Overview
Description
2-AMINO-5-OXO-4-(3-PYRIDYL)-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE is a complex heterocyclic compound that features a unique combination of pyridine, thiazole, and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-OXO-4-(3-PYRIDYL)-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under specific conditions to form the desired heterocyclic framework. For example, the reaction of 3-aminopyridine with a thiazole derivative under acidic conditions can lead to the formation of the core structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-OXO-4-(3-PYRIDYL)-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
2-AMINO-5-OXO-4-(3-PYRIDYL)-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-5-OXO-4-(3-PYRIDYL)-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-AMINOTHIAZOLE: Shares the thiazole ring but lacks the pyridine and pyrimidine rings.
3-AMINOPYRIDINE: Contains the pyridine ring but lacks the thiazole and pyrimidine rings.
PYRIDO[3,2-E][1,3]THIAZOLE: Contains the pyridine and thiazole rings but lacks the pyrimidine ring.
Uniqueness
2-AMINO-5-OXO-4-(3-PYRIDYL)-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
12-amino-8-oxo-10-pyridin-3-yl-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6,10,12-pentaene-11-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N6OS/c16-6-9-10(8-2-1-3-18-7-8)11-13(19-12(9)17)21-4-5-23-15(21)20-14(11)22/h1-5,7H,(H2,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSZWTXIYXFMEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C(=NC3=C2C(=O)N=C4N3C=CS4)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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